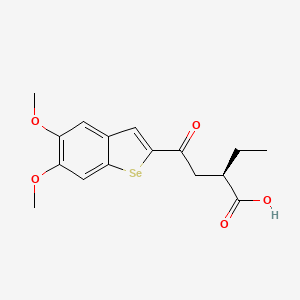
(2R)-4-(5,6-dimethoxy-1-benzoselenophen-2-yl)-2-ethyl-4-oxidanylidene-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BSP16 is a highly potent and orally active stimulator of interferon genes (STING) agonist. It is capable of selectively stimulating the interferon genes pathway, making it a promising candidate for cancer research . The compound has shown significant potential in inducing antitumor immunity and tumor regression in various preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions: BSP16 is synthesized through a series of chemical reactions involving the formation of a selenium-containing benzo[b]selenophene scaffold. The synthetic route typically involves the following steps:
Formation of the benzo[b]selenophene core: This involves the reaction of a suitable selenophene precursor with a benzene derivative under specific conditions.
Functionalization: The benzo[b]selenophene core is then functionalized with various substituents to achieve the desired chemical structure of BSP16.
Industrial Production Methods: The industrial production of BSP16 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: BSP16 undergoes several types of chemical reactions, including:
Oxidation: The selenium atom in BSP16 can undergo oxidation, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the selenium center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of BSP16, as well as substituted benzo[b]selenophene compounds .
Scientific Research Applications
BSP16 has a wide range of scientific research applications, including:
Cancer Research: BSP16 is extensively studied for its potential as an antitumor agent.
Immunotherapy: The compound is a potent activator of the STING pathway, which plays a crucial role in the innate immune response.
Drug Development: BSP16’s unique chemical structure and biological activity make it a valuable lead compound for the development of new drugs targeting the STING pathway.
Mechanism of Action
BSP16 exerts its effects by selectively stimulating the STING pathway. The compound binds to the STING protein as a homodimer, inducing a conformational change that activates downstream signaling pathways. This leads to the production of interferons and other cytokines, which play a crucial role in the immune response . The activation of the STING pathway by BSP16 results in enhanced antitumor immunity and tumor regression .
Comparison with Similar Compounds
BSP16 is unique among STING agonists due to its potent activity and oral bioavailability. Similar compounds include:
MSA2: Another STING agonist with a different chemical structure but similar biological activity.
cGAMP: An endogenous STING ligand that activates the STING pathway but has limited oral bioavailability.
BSP16 stands out due to its superior pharmacokinetic profile and higher efficacy in preclinical models .
Properties
Molecular Formula |
C16H18O5Se |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
(2R)-4-(5,6-dimethoxy-1-benzoselenophen-2-yl)-2-ethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18O5Se/c1-4-9(16(18)19)5-11(17)15-7-10-6-12(20-2)13(21-3)8-14(10)22-15/h6-9H,4-5H2,1-3H3,(H,18,19)/t9-/m1/s1 |
InChI Key |
BWQHPFYQJHFPHN-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](CC(=O)C1=CC2=CC(=C(C=C2[Se]1)OC)OC)C(=O)O |
Canonical SMILES |
CCC(CC(=O)C1=CC2=CC(=C(C=C2[Se]1)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935018.png)
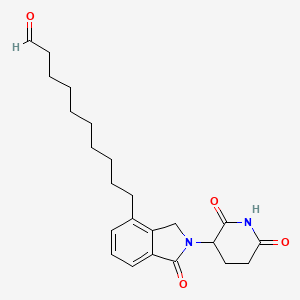
![(6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B11935032.png)
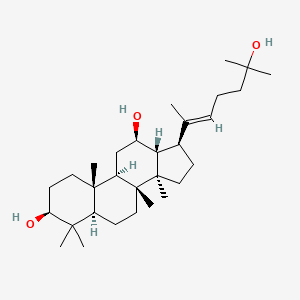
![2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11935046.png)
![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B11935048.png)
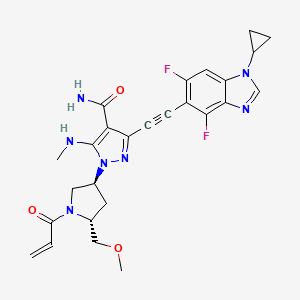
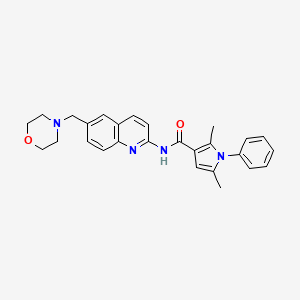


![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)
